molecular formula C8H10ClF2N B591934 (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride CAS No. 1309598-68-2

(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride

Cat. No. B591934
CAS RN: 1309598-68-2
M. Wt: 193.622
InChI Key: PEZUBPXSPPADIL-JEDNCBNOSA-N
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Description

2-(2,6-difluorophenyl)ethanamine is a chemical compound that has a molecular formula of C8H9F2N . It’s important to note that the specific compound you’re asking about, “(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride”, may have different properties due to the presence of the hydrochloride group.


Molecular Structure Analysis

The molecular structure of 2-(2,6-difluorophenyl)ethanamine consists of a two-carbon chain (ethanamine) attached to a phenyl ring with two fluorine atoms at the 2 and 6 positions . The “(S)-1-” prefix indicates the stereochemistry of the compound, but without a specific chiral center in the compound you provided, it’s unclear what this refers to.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 2-(2,6-difluorophenyl)ethanamine would depend on factors like its molecular structure and the conditions under which it’s studied . Specific properties like melting point, boiling point, and density weren’t available in the sources I found.

Scientific Research Applications

  • Multifunctional Biocide Applications : 2-(Decylthio)ethanamine hydrochloride has demonstrated broad-spectrum activity against bacteria, fungi, and algae, showing potential as a multifunctional biocide in cooling water systems. It also possesses biofilm and corrosion inhibition properties (Walter & Cooke, 1997).

  • Antiamoebic Activity : Chalcones possessing N-substituted ethanamine, synthesized through reactions involving 2-chloro N-substituted ethanamine hydrochloride, have shown antiamoebic activity against Entamoeba histolytica, with some compounds demonstrating better activity than the standard drug metronidazole (Zaidi et al., 2015).

  • Synthesis of Radiolabeled Compounds : 2-Bromo-[1-14C]ethanamine hydrobromide was synthesized from [2-14C]ethan-1-01-2-amine hydrochloride, indicating its application in the synthesis of radiolabeled compounds for scientific research (Bach & Bridges, 1982).

  • Pharmaceutical Intermediate : 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine is a key intermediate for Silodosin, an α1-adrenoceptor antagonist used in treating benign prostatic hyperplasia. Its synthesis from 2-nitrochlorobenzene through various chemical reactions highlights its role in pharmaceutical synthesis (Luo et al., 2008).

  • Antiobesity Drug Synthesis : A novel synthesis method for the antiobesity drug lorcaserin hydrochloride involves N-protection of 2-(4-chlorophenyl)ethanamine, indicating its utility in the development of therapeutic agents (Zhu et al., 2015).

  • Synthesis of Chiral Alcohols for Pharmaceutical Use : (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a chiral intermediate used in the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes, highlights the application of ethanamine derivatives in synthesizing chiral pharmaceutical intermediates (Guo et al., 2017).

  • Psychoactive Compounds Study : The study of novel synthetic hallucinogenic compounds like 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride reveals their potential for recreational use and associated toxicities, indicating the importance of ethanamine derivatives in behavioral pharmacology research (Gatch et al., 2017).

Safety and Hazards

The safety and hazards associated with a compound depend on factors like its reactivity, toxicity, and handling procedures. Without specific information on “(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride”, it’s difficult to provide a detailed safety profile .

properties

IUPAC Name

(1S)-1-(2,6-difluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZUBPXSPPADIL-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC=C1F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681085
Record name (1S)-1-(2,6-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride

CAS RN

1217473-52-3, 1309598-68-2
Record name (1S)-1-(2,6-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1-(2,6-Difluorophenyl)ethylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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